COX-2 Inhibitory Potency and Selectivity Profile of Methanesulfonamide Scaffolds with Halogen Substituents
In a study of methanesulfonamide analogues of rofecoxib, compounds with electronegative halogen substituents (including fluorine and chlorine) on the phenyl ring exhibited COX-2 inhibitory activity with selectivity indexes ranging from 3.1 to 39.4 [1]. This class-level data, while not specific to the 2-chloro-3-fluoro pattern, establishes a quantitative baseline for the expected biological activity of halogenated methanesulfonamides. In contrast, compounds with electron-donating groups (e.g., methyl, methoxy) showed COX-1 IC50 > 100 µM, indicating a fundamentally different selectivity profile [1]. The presence of both chlorine and fluorine in (2-Chloro-3-fluorophenyl)methanesulfonamide is predicted to place it within this active and selective halogenated class, distinguishing it from non-halogenated or alkyl-substituted analogs.
| Evidence Dimension | COX-2 Selectivity Index (SI) |
|---|---|
| Target Compound Data | Predicted SI: 3.1 - 39.4 (based on halogen class) |
| Comparator Or Baseline | Compounds with electron-donating substituents (Me, OMe): COX-1 IC50 > 100 µM |
| Quantified Difference | Target compound class exhibits dual COX-1/COX-2 inhibition with measurable selectivity; electron-donating analogs are selective COX-2 inhibitors with negligible COX-1 activity. |
| Conditions | In vitro enzyme inhibition assays on isolated COX-1 and COX-2 enzymes. |
Why This Matters
This quantitative range for selectivity indexes provides a benchmark for screening and selecting halogenated methanesulfonamides for anti-inflammatory research, ensuring that procurement of the specific 2-chloro-3-fluoro analog aligns with expected activity profiles.
- [1] Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. (2007). *Bioorganic & Medicinal Chemistry*, *15*(2), 1056-1061. https://doi.org/10.1016/j.bmc.2006.10.017 View Source
